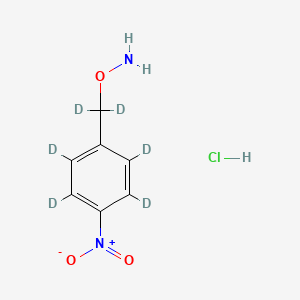![molecular formula C12H22N2O4S2 B15292819 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline: is a complex organic compound that features a unique combination of functional groups, including a thiol, a hydroxyl, and a proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline typically involves the reaction of L-cysteine with 2-chloroethanol to form S-(2-hydroxyethyl)-L-cysteine. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or alcohols.
Substitution: Ethers or esters.
科学研究应用
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism by which S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
- S-(2-Hydroxyethyl)glutathione
- 2,2’-Thiodiethanol
- N-acetyl-S-(2-hydroxyethyl)-L-cysteine
Uniqueness
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is unique due to its combination of a thiol and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H22N2O4S2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S2/c13-9(8-20-7-6-19-5-4-15)11(16)14-3-1-2-10(14)12(17)18/h9-10,15H,1-8,13H2,(H,17,18)/t9-,10-/m0/s1 |
InChI 键 |
PMKGXQUNPLCSQY-UWVGGRQHSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


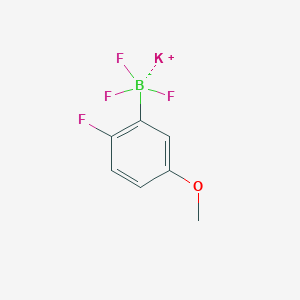
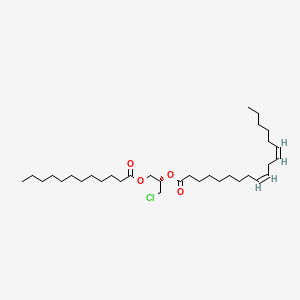
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)

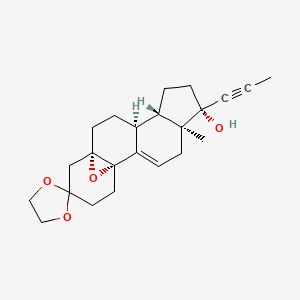
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
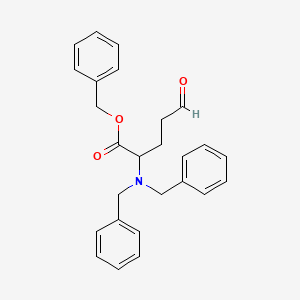
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
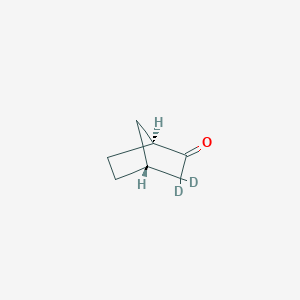
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)

![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
